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Compound of Interest

Compound Name: 3-Bromo-DL-phenylalanine

Cat. No.: B556634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-DL-phenylalanine, a substituted aromatic amino acid of interest in various research

and development applications. Due to the limited availability of specific experimental data in

public databases and scientific literature, this document outlines the expected spectroscopic

characteristics based on the analysis of its structural analogues and provides generalized

experimental protocols for obtaining and interpreting the necessary data.

Introduction
3-Bromo-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, featuring

a bromine atom at the meta-position of the phenyl ring. This substitution significantly influences

its electronic properties and potential interactions in biological systems, making it a valuable

tool in drug design and biochemical studies. Spectroscopic analysis is crucial for the

unequivocal identification and characterization of this compound. This guide focuses on the key

techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Spectroscopic Data Summary
While specific, experimentally-derived quantitative data for 3-Bromo-DL-phenylalanine is not

readily available in public spectral databases, the following tables summarize the expected

chemical shifts and vibrational frequencies based on the known spectra of similar compounds,
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such as p-Bromo-DL-phenylalanine and phenylalanine itself. These tables are intended to

serve as a reference for researchers in the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton
Expected Chemical Shift
(ppm)

Multiplicity

α-H 3.8 - 4.2
Doublet of Doublets (dd) or

Triplet (t)

β-H 2.9 - 3.3 Multiplet (m)

Aromatic-H 7.0 - 7.5 Multiplet (m)

-NH₂ Variable (broad) Singlet (s)

-COOH Variable (broad) Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)

C=O 170 - 175

C-α 55 - 60

C-β 35 - 40

Aromatic C-Br 120 - 125

Aromatic C-H 125 - 135

Aromatic C (ipso) 135 - 140

Table 3: Predicted IR Absorption Bands
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (acid) 2500 - 3300 Broad

N-H stretch (amine) 3200 - 3500 Medium

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=O stretch (acid) 1700 - 1725 Strong

C=C stretch (aromatic) 1450 - 1600 Medium

N-H bend (amine) 1500 - 1650 Medium

C-Br stretch 500 - 600 Strong

Table 4: Predicted Mass Spectrometry Data

Ion Expected m/z Notes

[M]+• 243/245

Molecular ion peak with

characteristic 1:1 isotopic

pattern for Bromine (⁷⁹Br/⁸¹Br)

[M-COOH]+ 198/200
Loss of the carboxylic acid

group

[M-CH(NH₂)COOH]+ 155/157
Loss of the amino acid side

chain

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-DL-phenylalanine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the

solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -

COOH in D₂O).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the

mixture into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile/water).

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

For ESI, both positive and negative ion modes should be tested to determine which

provides a better signal for the molecular ion.

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion

and any bromine-containing fragments, with two peaks of nearly equal intensity separated

by 2 m/z units.
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Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a compound like 3-Bromo-DL-phenylalanine.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

3-Bromo-DL-phenylalanine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts &
Coupling Constants Vibrational Frequencies m/z Values &

Isotopic Patterns

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization.

This diagram outlines the logical flow from obtaining the purified compound to performing

various spectroscopic analyses and finally integrating the data to confirm the chemical

structure. Each spectroscopic technique provides a unique piece of the structural puzzle.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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